REACTION_CXSMILES
|
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6]C(=O)[O:4][C:2]2=O.C([N:15](CC)CC)C.C[CH2:21][OH:22].O>>[NH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=1[C:2]([NH:15][O:22][CH3:21])=[O:4] |f:2.3|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C1=2C(=O)OC(NC1=CC=CC2)=O
|
Name
|
o-methyl hyroxylamine hydrochloride
|
Quantity
|
30.55 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
EtOH H2O
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
CCO.O
|
Name
|
|
Quantity
|
51.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting mixture
|
Type
|
TEMPERATURE
|
Details
|
was reflux for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
After completion of reaction solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure and residue
|
Type
|
ADDITION
|
Details
|
was diluted with water (500 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Solid compound so obtained
|
Type
|
CUSTOM
|
Details
|
was purified
|
Type
|
WASH
|
Details
|
by washing with diethyl ether and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)NOC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |